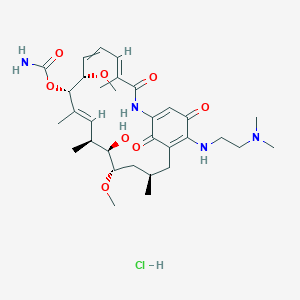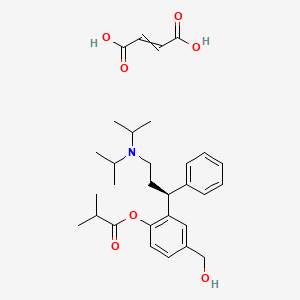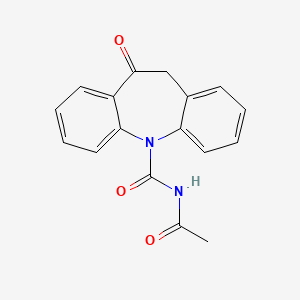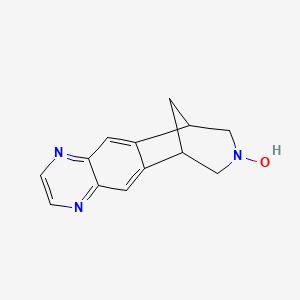
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride is a derivative of geldanamycin, a benzoquinone ansamycin antibiotic. This compound is known for its potent inhibitory effects on heat shock protein 90 (Hsp90), a molecular chaperone involved in the stabilization and activation of many proteins required for tumor growth. The modification at the 17th position enhances its solubility and bioavailability, making it a valuable compound in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride involves several steps:
Starting Material: Geldanamycin is used as the starting material.
Demethoxylation: The 17-methoxy group of geldanamycin is removed to yield 17-demethoxygeldanamycin.
Amidation: The 17-demethoxygeldanamycin is then reacted with 2-dimethylaminoethylamine under specific conditions to introduce the 17-N-(2-Dimethylaminoethylamino) group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and pH to maximize yield.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality Control: Conducting rigorous quality control tests to ensure the purity and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Nucleophilic substitution reactions can occur at the 17th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and chemical biology studies.
Biology: Employed in studies involving protein folding and molecular chaperones.
Medicine: Investigated for its potential in cancer therapy due to its inhibitory effects on Hsp90.
Industry: Utilized in the development of pharmaceuticals and as a tool in drug discovery
Mécanisme D'action
The compound exerts its effects by binding to the ATP-binding pocket of Hsp90, thereby inhibiting its chaperone activity. This leads to the degradation of client proteins that are essential for tumor growth and survival. The inhibition of Hsp90 disrupts multiple signaling pathways, resulting in the suppression of cancer cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17-Amino-17-demethoxygeldanamycin
- 17-Allylamino-17-demethoxygeldanamycin
- Geldanamycin
Uniqueness
17-N-(2-Dimethylaminoethylamino)-17-demethoxy Geldanamycin Hydrochloride is unique due to its enhanced solubility and bioavailability compared to other geldanamycin derivatives. This makes it a more effective inhibitor of Hsp90 and a promising candidate for cancer therapy .
Propriétés
Formule moléculaire |
C32H49ClN4O8 |
|---|---|
Poids moléculaire |
653.2 g/mol |
Nom IUPAC |
[(4E,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride |
InChI |
InChI=1S/C32H48N4O8.ClH/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8;/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40);1H/b11-9?,19-10+,21-16+;/t18-,20+,25+,26+,28-,30+;/m1./s1 |
Clé InChI |
DFSYBWLNYPEFJK-TUJAHQLKSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](C=C/C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)\C)OC)OC(=O)N)\C)C)O)OC.Cl |
SMILES canonique |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)






![[(2S)-1-chloro-3-hexadecanoyloxypropan-2-yl] (9Z,12Z,15E)-octadeca-9,12,15-trienoate](/img/structure/B13843498.png)
![(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6](/img/structure/B13843504.png)



![5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
